molecular formula C10H14N4 B2915774 1H-Benzimidazole-2-methanamine, 6-amino-N,N-dimethyl- CAS No. 832102-70-2

1H-Benzimidazole-2-methanamine, 6-amino-N,N-dimethyl-

Cat. No. B2915774
CAS RN: 832102-70-2
M. Wt: 190.25
InChI Key: MPBIOJIYQNKPFH-UHFFFAOYSA-N
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Description

“1H-Benzimidazole-2-methanamine, 6-amino-N,N-dimethyl-” is a chemical compound with the molecular formula C10H14N4. It is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings .


Synthesis Analysis

Benzimidazole derivatives have been synthesized through various methods. One approach involves the substitution of the corresponding 2,6-dichlorobenzo[d]oxazole, 2,6-dichlorobenzo[d]thiazole, and 2,6-dichlorobenzo[d]imidazole with 2-(4-(3-amino-2-hydroxypropoxy) phenyl .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been determined through crystallography and solid-state NMR . These compounds exhibit an identical system of hydrogen bonds, C (4), in their structures .


Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit anti-inflammatory activity, as evaluated by carrageenan-induced rat paw edema model .

Scientific Research Applications

Antioxidant Activity

Compounds containing 1H-Benzimidazole-2-methanamine, 6-amino-N,N-dimethyl- have been found to exhibit antioxidant activity . They have the ability to scavenge peroxyl radicals . Some derivatives of this compound have shown high or comparable values to well-known phenolic antioxidants .

Anticancer Activity

These compounds have demonstrated marked antineoplastic activity in low micromolar concentrations in various in vitro tumor models . They have shown high selectivity towards malignantly transformed cells .

Modulation of Tubulin Polymerization

1H-Benzimidazole-2-methanamine, 6-amino-N,N-dimethyl- has been found to affect tubulin polymerization . The compounds elongate the nucleation phase and slow down the tubulin polymerization comparably to nocodazole .

Antiparasitic Activity

New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity have been synthesized . These compounds have shown to be more active than the clinically used anthelmintic drugs albendazole and ivermectin .

Antimicrobial Activity

Benzimidazole derivatives, including 1H-Benzimidazole-2-methanamine, 6-amino-N,N-dimethyl-, have been found to display antimicrobial activity .

Antiviral Activity

These compounds have also shown antiviral properties .

Antifungal Activity

Benzimidazole derivatives have been found to exhibit antifungal activities .

Antiulcer and Anticoagulant Activities

Compounds containing these structural features have multifarious activities like antiulcer, anticoagulant activities . They are used as important drug candidates such as anthelmintics and proton-pump inhibitors (PPIs) like lansoprazole and omeprazole .

Mechanism of Action

properties

IUPAC Name

2-[(dimethylamino)methyl]-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-14(2)6-10-12-8-4-3-7(11)5-9(8)13-10/h3-5H,6,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBIOJIYQNKPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC2=C(N1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Dimethylamino)methyl]-1H-1,3-benzodiazol-6-amine

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